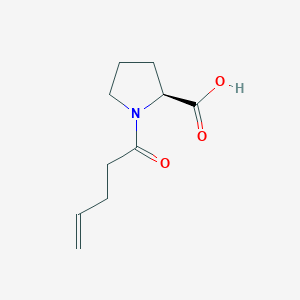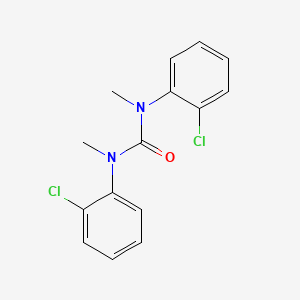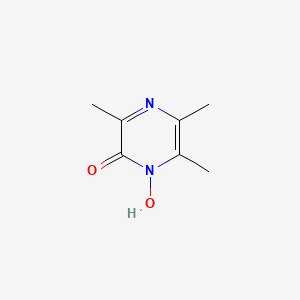![molecular formula C14H12O3 B14242676 4-[2-(4-Hydroxyphenyl)ethenyl]benzene-1,3-diol CAS No. 496050-53-4](/img/structure/B14242676.png)
4-[2-(4-Hydroxyphenyl)ethenyl]benzene-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Resveratrol can be synthesized through several methods, including the Wittig reaction and the Perkin reaction. The Wittig reaction involves the reaction of a phosphonium ylide with an aldehyde to form an alkene, while the Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of a base .
Industrial Production Methods
Industrial production of resveratrol typically involves the extraction from natural sources such as grape skins and Japanese knotweed. The extraction process includes solvent extraction, purification, and crystallization to obtain high-purity resveratrol .
化学反応の分析
Types of Reactions
Resveratrol undergoes various chemical reactions, including:
Oxidation: Resveratrol can be oxidized to form quinones and other oxidation products.
Reduction: It can be reduced to form dihydroresveratrol.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinones and other oxidation products.
Reduction: Dihydroresveratrol.
Substitution: Brominated or nitrated resveratrol derivatives.
科学的研究の応用
Resveratrol has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying polyphenolic antioxidants.
Biology: Investigated for its role in cellular signaling pathways and gene expression.
Medicine: Studied for its potential therapeutic effects in cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Used in the formulation of dietary supplements and skincare products
作用機序
Resveratrol exerts its effects through multiple mechanisms:
Antioxidant Activity: Scavenges free radicals and upregulates antioxidant enzymes.
Anti-inflammatory Effects: Inhibits pro-inflammatory enzymes such as cyclooxygenase and lipoxygenase.
Molecular Targets: Interacts with various molecular targets, including SIRT1, AMPK, and NF-κB pathways
類似化合物との比較
Similar Compounds
Piceatannol: A hydroxylated analog of resveratrol with similar antioxidant properties.
Quercetin: A flavonoid with strong antioxidant and anti-inflammatory effects.
Curcumin: A polyphenolic compound with potent anti-inflammatory and anticancer properties
Uniqueness of Resveratrol
Resveratrol is unique due to its ability to modulate multiple signaling pathways and its potential therapeutic effects in a wide range of diseases. Its presence in commonly consumed foods also makes it more accessible compared to other similar compounds .
特性
CAS番号 |
496050-53-4 |
|---|---|
分子式 |
C14H12O3 |
分子量 |
228.24 g/mol |
IUPAC名 |
4-[2-(4-hydroxyphenyl)ethenyl]benzene-1,3-diol |
InChI |
InChI=1S/C14H12O3/c15-12-6-2-10(3-7-12)1-4-11-5-8-13(16)9-14(11)17/h1-9,15-17H |
InChIキー |
IXJPPNJJWDTLQX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C=CC2=C(C=C(C=C2)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


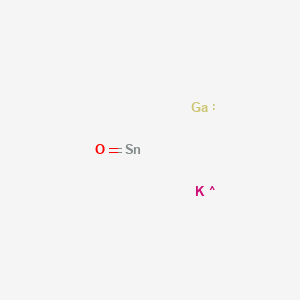
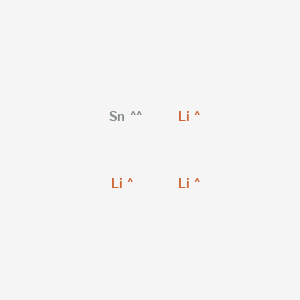
![3-Buten-2-one, 3-[(acetyloxy)(4-methylphenyl)methyl]-](/img/structure/B14242609.png)
![2-Methyl-N-{4-[(pyridin-2-yl)sulfamoyl]phenyl}prop-2-enamide](/img/structure/B14242610.png)
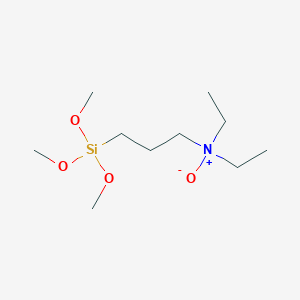
![N-[(E)-(3-methoxyphenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline](/img/structure/B14242629.png)
![1-{[Bromo(phenyl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14242638.png)
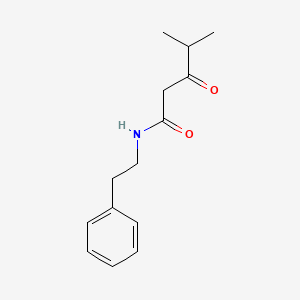
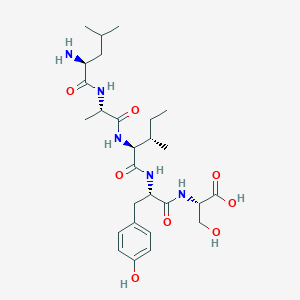
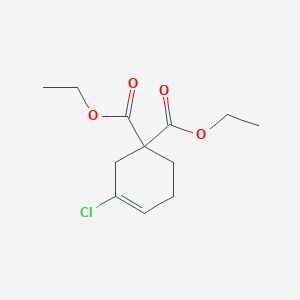
![2,2'-(1,4-Phenylene)bis[5-cyclohexyl-6-(octyloxy)-1,3-benzoxazole]](/img/structure/B14242670.png)
